

Environmental Fate and Degradation of Pyridachlometyl: A Technical Overview

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Compound of Interest

Compound Name: **Pyridachlometyl**

Cat. No.: **B12783805**

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Introduction

Pyridachlometyl is a novel fungicide belonging to the pyridazine class of chemicals. Understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This technical guide provides a comprehensive overview of the available scientific information on the hydrolysis, photolysis, aerobic soil metabolism, and bioaccumulation potential of **Pyridachlometyl**. While a complete dataset with detailed experimental protocols from proprietary registration studies is not publicly available, this document synthesizes the key findings from accessible scientific literature and regulatory summaries to provide a robust understanding of the environmental behavior of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is essential for predicting its environmental distribution and fate.

Property	Value	Reference
IUPAC Name	3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine	[1]
CAS Number	1358061-55-8	[1]
Molecular Formula	C ₁₇ H ₁₁ ClF ₂ N ₂	[1]
Molecular Weight	316.7 g/mol	[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of chemical compounds in the environment that do not involve biological activity.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing it to break down.

Quantitative Data

Pyridachlometyl has been shown to be stable to hydrolysis across a range of environmentally relevant pH values.

pH	Temperature (°C)	Half-life (t _{1/2})	Reference
4	25	> 1 year	[3]
7	25	> 1 year	[3]
9	25	> 1 year	[3]

Experimental Protocol (Based on OECD Guideline 111)

While the specific protocol for the **Pyridachlometyl** hydrolysis study is not publicly available, such studies are typically conducted following the OECD Guideline 111: "Hydrolysis as a

Function of pH." A general methodology would involve:

- Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
- Test Substance: ¹⁴C-labeled **Pyridachlomethyl** is added to the buffer solutions at a known concentration.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period.
- Sampling and Analysis: Samples are taken at various intervals and analyzed for the parent compound and potential degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
- Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.

Photolysis in Water

Photolysis is the decomposition of molecules by light.

Quantitative Data

Photodegradation is a significant route of degradation for **Pyridachlomethyl** in aquatic environments.

Medium	pH	Light Source	Half-life (t _{1/2}) (days)	Reference
Buffer Solution	7	Natural Sunlight (Tokyo, spring equivalent)	47.6 - 52.7	[3]

Experimental Protocol (Based on OECD Guideline for Phototransformation of Chemicals in Water)

A typical photolysis study would adhere to the following principles:

- Test System: A sterile, buffered aqueous solution (pH 7) containing the test substance.
- Test Substance: ¹⁴C-labeled **Pyridachlometyl** is used to facilitate the tracking of the parent compound and its transformation products.
- Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Control samples are incubated in the dark.
- Incubation: The test solutions are exposed to the light source at a constant temperature.
- Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC with radiometric detection to determine the concentration of **Pyridachlometyl** and its photoproducts.
- Quantum Yield: The quantum yield would be determined to calculate the environmental half-life under specific light conditions.

Biotic Degradation

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms.

Aerobic Soil Metabolism

This process examines the degradation of a substance in soil in the presence of oxygen and microbial activity.

Quantitative Data

Pyridachlometyl is persistent in soil under aerobic conditions.

Soil Type(s)	Temperature (°C)	Half-life (DT ₅₀) (days)	Reference
Not specified	20	273 - 1,450	[3]

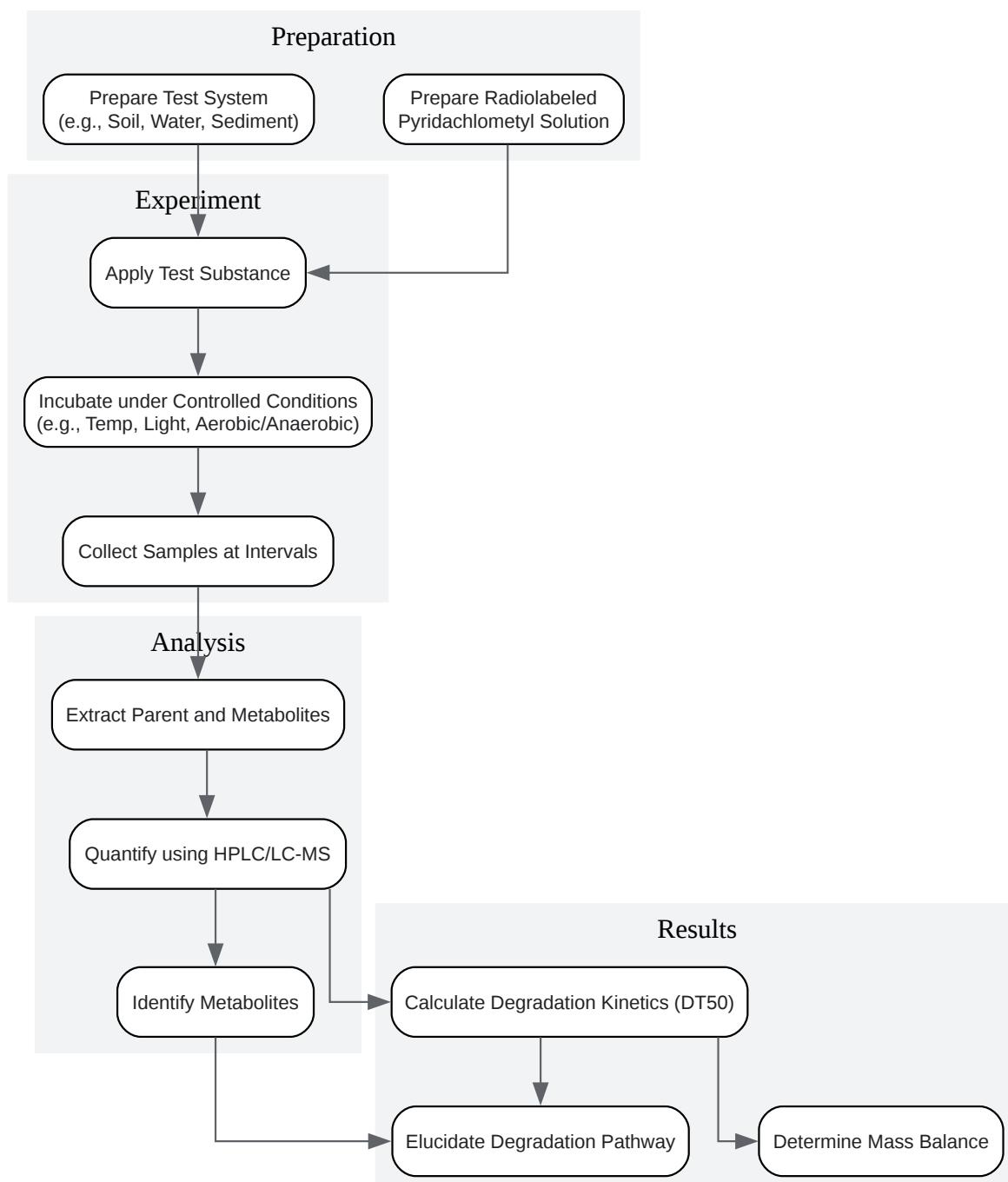
Experimental Protocol (Based on OECD Guideline 307)

Studies on the aerobic transformation of substances in soil generally follow the OECD 307 guideline:

- **Test System:** Samples of fresh soil with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.
- **Test Substance:** ¹⁴C-labeled **Pyridachlometyl** is applied to the soil samples.
- **Incubation:** The treated soil is incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of air) and at a constant temperature (e.g., 20°C) and moisture level.
- **Trapping of Volatiles:** Evolved ¹⁴CO₂ and other volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide and ethylene glycol, respectively).
- **Sampling and Analysis:** Soil samples are taken at various intervals and extracted. The extracts are analyzed by methods such as HPLC and Thin-Layer Chromatography (TLC) to identify and quantify the parent substance and its metabolites. Non-extractable residues are determined by combustion analysis.
- **Data Analysis:** The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated to determine the DT₅₀ (time for 50% dissipation) and DT₉₀ values.

Degradation Pathways

The primary degradation pathway of **Pyridachlometyl** in the environment, as identified in the available literature, involves the modification of the methyl group on the pyridazine ring.



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